1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene
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Overview
Description
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene is a chemical compound with the molecular formula C4Cl2F6 It is a member of the halogenated alkenes family, characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the reaction of hexafluorobutene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Halogenation: Chlorine or fluorine gas in the presence of a catalyst.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Major Products Formed
Fully Fluorinated Derivatives: Formed by substitution reactions with fluorine gas.
Saturated Compounds: Formed by hydrogenation reactions.
Scientific Research Applications
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Investigated for its potential use as a bioactive compound.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-2,2,3,3,3-pentafluoropropane: Contains one less fluorine atom and a different carbon backbone.
Uniqueness
1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
110781-73-2 |
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Molecular Formula |
C4Cl2F6 |
Molecular Weight |
232.94 g/mol |
IUPAC Name |
1,1-dichloro-2,3,3,4,4,4-hexafluorobut-1-ene |
InChI |
InChI=1S/C4Cl2F6/c5-2(6)1(7)3(8,9)4(10,11)12 |
InChI Key |
BQJOOAMLTMUTIT-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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